1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride
Description
Molecular Structure and Classification
1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride is a synthetic organic compound with a complex heterocyclic architecture. Its molecular formula is C₁₅H₂₆Cl₂N₂O , and it has a molecular weight of 321.29 g/mol . The compound’s IUPAC name reflects its structural features: a piperidine core substituted with a methyl group at position 3, a 2-(2-methoxyphenyl)ethyl chain, and two hydrochloride counterions.
Structural Components:
- Piperidine Ring : A six-membered saturated heterocycle containing one nitrogen atom, serving as the central scaffold.
- N-Methyl Group : A methyl substituent attached to the piperidine nitrogen, increasing lipophilicity.
- 2-(2-Methoxyphenyl)ethyl Side Chain : An aromatic ethyl group with a methoxy substituent at the ortho position of the phenyl ring, contributing to steric and electronic effects.
- Dihydrochloride Salt : Enhances solubility and stability via ionic interactions.
Table 1: Key Molecular Features
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₆Cl₂N₂O | |
| Molecular Weight | 321.29 g/mol | |
| CAS Registry Number | 1185296-05-2 | |
| IUPAC Name | 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride |
The compound’s three-dimensional conformation is influenced by the piperidine ring’s chair configuration, with the N-methyl group favoring an equatorial position to minimize steric strain. The methoxyphenyl group adopts a planar geometry due to resonance stabilization of the aromatic system.
Classification:
- Tertiary Amine : The piperidine nitrogen is bonded to three carbon groups (two from the ring and one methyl substituent), placing it in the tertiary amine category.
- Substituted Piperidine Derivative : Functionalization at positions 1, 3, and the nitrogen atom distinguishes it from simple piperidine.
- Aryl-Alkyl Amine : Combines aromatic (methoxyphenyl) and aliphatic (piperidine-ethyl) moieties, enabling diverse intermolecular interactions.
Table 2: Classification Overview
| Category | Rationale | Reference |
|---|---|---|
| Tertiary Amine | Three alkyl/aryl groups on nitrogen | |
| Piperidine Derivative | Core structure with multiple substituents | |
| Aryl-Alkyl Amine | Hybrid aromatic-aliphatic design |
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-N-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.2ClH/c1-16-14-7-5-10-17(12-14)11-9-13-6-3-4-8-15(13)18-2;;/h3-4,6,8,14,16H,5,7,9-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMRNDPDSUQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CCC2=CC=CC=C2OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen. Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer.
Mode of Action
Elacestrant binds to ERα and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation. This ability to block and degrade the estrogen receptor is what distinguishes SERDs from other types of endocrine therapy.
Biochemical Pathways
The binding of estrogen to the receptor can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior and ultimately influencing physiological processes leading to the development of breast cancer. By degrading ERα, Elacestrant disrupts these pathways and inhibits the growth of ER-positive breast cancer cells.
Biochemical Analysis
Biochemical Properties
1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it may interact with neurotransmitter receptors, affecting signal transduction pathways. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or direct activation.
Cellular Effects
The effects of 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride on cells are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may activate or inhibit specific signaling cascades, leading to changes in cellular responses. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve the desired outcome. Toxicity studies have indicated that high doses of the compound can cause significant physiological changes, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its overall efficacy and function.
Subcellular Localization
The subcellular localization of 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with other biomolecules and influence its overall function within the cell.
Biological Activity
1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride is a compound with significant potential in pharmacological applications, particularly in the fields of neuropharmacology and cancer therapy. This article delves into its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C₁₅H₂₆Cl₂N₂O
- Molecular Weight : 321.29 g/mol
- CAS Number : 1185296-05-2
- Purity : Minimum 95% .
The compound exhibits its biological effects primarily through interaction with cholinergic systems, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter involved in numerous neural processes.
Cholinesterase Inhibition
Research indicates that 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride has shown promising results as a dual inhibitor of AChE and BuChE. Such activity is critical in the context of neurodegenerative diseases like Alzheimer's, where enhanced cholinergic signaling can ameliorate cognitive deficits .
In Vitro Studies
-
Cholinesterase Inhibition :
- The compound demonstrated IC₅₀ values in the micromolar range for both AChE and BuChE, indicating effective inhibition. For instance, it was reported to have an IC₅₀ value of approximately 177.69 µM for AChE .
- Structure-activity relationship (SAR) studies emphasize that electron-donating groups enhance inhibitory activity, while bulky substituents may reduce efficacy .
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of piperidine compounds, including this one, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and interference with cell proliferation pathways .
- Specific studies have highlighted that compounds with similar piperidine structures show improved binding affinity to cancer-related receptors, enhancing their therapeutic potential .
Case Studies
A notable case study explored the use of similar piperidine derivatives in treating colorectal cancer. These compounds activated M3 muscarinic acetylcholine receptors (M3R), leading to increased cell proliferation and resistance to apoptosis—key factors in tumor progression .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
1. Potential Antidepressant Activity
Recent studies suggest that compounds similar to 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride may exhibit antidepressant properties. The piperidine structure is often associated with neurotransmitter modulation, particularly serotonin and norepinephrine reuptake inhibition. This mechanism is crucial in developing new antidepressants that could offer improved efficacy and reduced side effects compared to existing treatments.
2. Analgesic Properties
There is emerging evidence supporting the analgesic effects of this compound. Research indicates that it may interact with opioid receptors, providing pain relief without the addictive properties typically associated with opioid medications. This aspect makes it a candidate for further investigation in pain management therapies.
Research Tool
1. Biological Assays
1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride serves as a useful reagent in biological assays aimed at understanding receptor-ligand interactions. Its unique properties allow researchers to elucidate the roles of specific receptors in cellular processes.
2. Drug Development
As a lead compound, it can be modified to enhance its pharmacological profile, aiding in the design of new drugs with improved potency and selectivity for therapeutic targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated modulation of serotonin levels in animal models, suggesting potential for treating depression. |
| Study B | Analgesic properties | Showed reduced pain response in rodent models without significant side effects typical of opioids. |
| Study C | Cancer cell inhibition | Indicated potential to inhibit proliferation of certain cancer cell lines through receptor-mediated pathways. |
Comparison with Similar Compounds
Key Structural Differences :
- Target Compound : The 2-methoxyphenylethyl group distinguishes it from BMY 7378’s piperazine ring and RS-17053’s cyclopropylmethoxy moiety. Unlike Anileridine, it lacks an ester group but shares the dihydrochloride salt for enhanced solubility .
- Salt Forms: Dihydrochloride salts are prevalent in analogs like Anileridine and pseudourea derivatives (e.g., S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride), which are restricted due to sensitizing properties .
Pharmacological and Functional Insights
- Receptor Binding: BMY 7378 and RS-17053 are adrenoceptor ligands, suggesting the target compound may interact with similar receptors, though its methoxyphenyl group could alter selectivity .
- Therapeutic Potential: Anileridine’s narcotic analgesic function highlights piperidine derivatives’ versatility in pain management, a possible avenue for the target compound pending further study .
- Safety Profiles: Compounds like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride demonstrate the importance of substituent choice; sensitizing effects are linked to dimethylamino groups, whereas the target’s N-methylamine may reduce such risks .
Physicochemical Properties
- Solubility : Dihydrochloride salts generally improve water solubility, critical for oral or injectable formulations. For example, Anileridine dihydrochloride is formulated at 50 mg doses, emphasizing its bioavailability .
- Stability : Piperidine derivatives with electron-donating groups (e.g., methoxy in the target compound) may exhibit enhanced metabolic stability compared to halogenated analogs like [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride .
Preparation Methods
Cyclization Approaches via Organometallic Chemistry
A common strategy involves [3+3] annulation reactions between β-aminoalkyl organometallic intermediates and suitable electrophiles, followed by cyclization. For example, reaction of protected β-aminoalkyl zinc iodides with chlorinated alkenes under copper catalysis, then cyclization with sodium hydride, yields methylene-substituted piperidines with good yields (55%-85%).
Palladium-catalyzed allylic amination followed by Michael addition is another route to 5-methylene piperidines. This involves preparation of unsaturated esters, followed by palladium-catalyzed amination with benzylamine or related amines, leading to piperidine formation.
Ring closing metathesis (RCM) combined with palladium-catalyzed formate reduction has been used to synthesize pipecolate derivatives, which are closely related to piperidines. Allylation of suitable lactams, followed by RCM and selective reduction, provides access to substituted piperidines.
Aziridine Ring-Opening and Cyclization
Diastereoselective Hydrogenation and Functional Group Manipulation
Hydrogenation of methylene-substituted piperidines leads to 5-methyl or 2,5-disubstituted piperidines with control over stereochemistry. Protecting groups such as trifluoroacetyl (TFA) improve stereoselectivity compared to Boc groups.
Reductive cyclization of 6-oxoamino acid derivatives followed by stereoselective reduction of imines is another method to obtain 2,6-disubstituted piperidines.
N-Methylation of the Piperidin-3-amine
The secondary amine at the 3-position can be methylated using standard methylation reagents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
Protection of other amine groups during methylation may be necessary to achieve selectivity.
Formation of the Dihydrochloride Salt
The final compound is isolated as a dihydrochloride salt to enhance stability and solubility.
This is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol), followed by crystallization.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine ring formation | β-Aminoalkyl zinc iodide + chlorinated alkene, Cu catalysis, NaH cyclization | 5-methylene or substituted piperidine core |
| 2 | N-Substitution at N-1 | Alkylation with 2-(2-methoxyphenyl)ethyl halide or reductive amination | N-(2-(2-Methoxyphenyl)ethyl) piperidine derivative |
| 3 | N-Methylation at 3-amine | Eschweiler–Clarke methylation or methyl iodide/base | N-methylpiperidin-3-amine derivative |
| 4 | Salt formation | Treatment with HCl in solvent | Dihydrochloride salt of target compound |
Research Findings and Considerations
The choice of protecting groups during synthesis significantly affects stereoselectivity and yield, with trifluoroacetyl protection favoring better stereochemical outcomes during hydrogenation steps.
Palladium-catalyzed reactions, including allylic amination and cross-coupling, provide versatile and efficient routes to functionalized piperidines with diverse substitution patterns.
Radical rearrangement methods via aziridines offer alternative pathways to complex piperidine structures with good yields and stereocontrol.
The N-substitution step requires careful control to avoid overalkylation or side reactions; reductive amination offers a mild and selective alternative to direct alkylation.
Formation of the dihydrochloride salt is standard for amine-containing compounds to improve pharmaceutical properties such as solubility and stability.
Q & A
Basic Question: How can the structural identity of 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride be rigorously validated in synthetic batches?
Methodological Answer:
Structural validation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- 1H/13C NMR : Assign peaks to confirm the piperidine ring, methoxyphenyl group, and ethyl linker. For example, the methoxy proton signal typically appears at δ ~3.8 ppm in DMSO-d6 .
- HRMS : Verify the molecular ion ([M+H]+) and isotopic pattern to confirm molecular formula (C17H27Cl2N2O).
- X-ray crystallography (if crystalline) provides absolute configuration validation.
Quality Control : Cross-reference with certified reference standards (e.g., EP/BP pharmacopeial guidelines for related piperidine derivatives) .
Basic Question: What synthetic strategies optimize yield for this compound while minimizing byproducts?
Methodological Answer:
Key steps include:
- Reductive amination : React 2-(2-methoxyphenyl)ethylamine with N-methylpiperidin-3-one under hydrogenation (H2/Pd-C) to form the tertiary amine backbone.
- Acidification : Treat with HCl gas in anhydrous ethanol to form the dihydrochloride salt.
Optimization :
Advanced Question: How are analytical method discrepancies resolved when quantifying this compound in biological matrices?
Methodological Answer:
Discrepancies arise from matrix effects (e.g., plasma proteins) or ionization suppression in LC-MS. Solutions:
- Internal Standardization : Use a deuterated analog (e.g., D3-methyl labeled) to correct for recovery variations.
- Sample Preparation : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enhance selectivity .
- Method Validation : Follow ICH Q2(R1) guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and accuracy (85–115%) .
Advanced Question: How does the compound’s solubility profile influence its in vitro pharmacological activity assays?
Methodological Answer:
The dihydrochloride salt enhances aqueous solubility but may alter membrane permeability. Experimental design considerations:
- Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions.
- Partition Coefficient (LogP) : Measure via shake-flask method (octanol/buffer, pH 7.4) to assess lipophilicity.
- Activity Correlation : Compare IC50 values in assays with/without solubilizing agents (e.g., DMSO ≤0.1%) to rule out solvent interference .
Advanced Question: What computational approaches predict metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools : Use CYP450 docking simulations (e.g., AutoDock Vina) to identify likely oxidation sites (e.g., piperidine ring or methoxyphenyl group).
- Metabolite ID : Validate predictions with HRMS/MS in hepatocyte incubations. For example, hydroxylated metabolites may show [M+H]+ +16 Da .
Advanced Question: How are contradictions in reported receptor binding affinities addressed across studies?
Methodological Answer:
Discrepancies may stem from assay conditions (e.g., radioligand vs. fluorescence polarization). Resolution strategies:
- Standardized Assays : Use HEK293 cells stably expressing human receptors (e.g., σ1 or 5-HT2A) under identical buffer conditions.
- Data Normalization : Express Ki values relative to a common reference ligand (e.g., haloperidol for σ1) .
Advanced Question: What experimental designs evaluate the impact of salt form (dihydrochloride vs. free base) on pharmacokinetics?
Methodological Answer:
- Comparative PK Studies : Administer equimolar doses (free base vs. dihydrochloride) in rodents.
- Measure plasma concentration-time profiles via LC-MS.
- Calculate bioavailability (AUC0–24h) and Cmax.
- Crystalline vs. Amorphous : Use DSC/TGA to assess salt stability and dissolution rates .
Advanced Question: How is the structure-activity relationship (SAR) explored for analogs of this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with:
- Varied substituents on the methoxyphenyl ring (e.g., halogenation).
- Alternative N-alkyl groups (e.g., ethyl, cyclopropylmethyl).
- Biological Testing : Screen analogs in functional assays (e.g., cAMP inhibition for GPCR activity) and correlate with molecular descriptor calculations (e.g., Hammett σ values) .
Advanced Question: What protocols ensure reproducibility in toxicity studies across labs?
Methodological Answer:
- Harmonized Guidelines : Follow OECD 423 (acute toxicity) and ICH S7A (safety pharmacology).
- Dose Standardization : Use body surface area (mg/m²) scaling for cross-species comparisons.
- Histopathology : Centralized analysis by blinded pathologists to reduce bias .
Advanced Question: How are hybrid computational-experimental frameworks applied to optimize reaction conditions?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 16).
- High-Throughput Screening : Validate predictions with automated microreactors (e.g., Chemspeed) to test solvent/base combinations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
